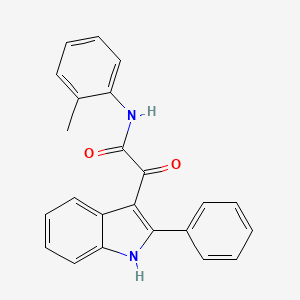
1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE is a synthetic compound with a complex molecular structure. It belongs to the quinolone family, known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a morpholine ring, a nitro group, and a fluorine atom, which contribute to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzoyl fluoride with ethyl acetoacetate, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
科学的研究の応用
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the nitro group and fluorine atom enhances its binding affinity and potency.
類似化合物との比較
Similar Compounds
- 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXOQUINOLINE-3-CARBONITRILE
- 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
Compared to similar compounds, 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE stands out due to its unique combination of a nitro group, morpholine ring, and fluorine atom. These features contribute to its enhanced antibacterial activity and potential for developing new therapeutic agents.
特性
分子式 |
C15H16FN3O4 |
|---|---|
分子量 |
321.30 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4-one |
InChI |
InChI=1S/C15H16FN3O4/c1-2-17-9-14(19(21)22)15(20)10-7-11(16)13(8-12(10)17)18-3-5-23-6-4-18/h7-9H,2-6H2,1H3 |
InChIキー |
YYRWZOQBBZSROK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)[N+](=O)[O-] |
溶解性 |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
![dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B15004695.png)


![3-acetyl-6-methyl-2-[(4-phenoxyphenyl)amino]-4H-pyran-4-one](/img/structure/B15004709.png)

![N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![3-(4-Tert-butylphenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B15004720.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-](/img/structure/B15004733.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)
![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
